DBTTF holds a significant place in the research of organic conductors and superconductors. When combined with specific acceptor molecules, DBTTF forms charge-transfer complexes with unique electrical properties. These complexes can exhibit metallic conductivity at low temperatures, meaning they conduct electricity efficiently.
Researchers are actively exploring DBTTF-based materials due to their potential applications in developing:
DBTTF's ability to interact with other molecules through electron transfer makes it valuable in molecular recognition and sensing applications. By studying how DBTTF interacts with specific target molecules, researchers can develop sensors for various analytes, such as:
DBTTF holds promise in the field of organic photovoltaics (OPVs), which are devices that convert sunlight into electricity. Its ability to efficiently donate electrons makes it a potential candidate for donor materials in OPV cells.
Researchers are investigating DBTTF-based materials for developing:
Dibenzotetrathiafulvalene is a polycyclic organic compound characterized by its unique structure, which consists of a tetrathiafulvalene core with two benzene rings attached. This compound is notable for its significant electron-donating properties, making it an important material in organic electronics and molecular conductors. The molecular formula of dibenzotetrathiafulvalene is C14H10S4, and it exhibits a planar geometry that facilitates π-π stacking interactions, essential for its conductivity and stability in various applications .
DBTTF's conductivity properties arise from its ability to delocalize electrons across its conjugated system. Doping allows for controlled manipulation of the electron density within the molecule, influencing its conductivity. In some cases, DBTTF can stack with other molecules in specific arrangements, creating favorable conditions for superconductivity to occur at extremely low temperatures [].
Dibenzotetrathiafulvalene can be synthesized through various methods:
Dibenzotetrathiafulvalene has several notable applications:
Studies on the interactions of dibenzotetrathiafulvalene with other molecules reveal its potential as a building block for complex molecular architectures. For instance, research has shown that dibenzotetrathiafulvalene can form radical cation salts with transition metal complexes, enhancing their conductivity and stability . These interactions are crucial for developing new materials with tailored electronic properties.
Dibenzotetrathiafulvalene shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Tetrathiafulvalene | Core structure | Simpler structure with fewer aromatic substituents |
Pentathiophenedithiolate | S-containing | Higher sulfur content; different electronic properties |
Hexathiophenedithiolate | S-containing | Extended π-conjugation; more complex electronic behavior |
Bis(ethylenedithio)tetrathiafulvalene | Dithiolate core | Enhanced solubility and conductivity |
Dibenzotetrathiafulvalene is unique due to its specific arrangement of sulfur atoms and benzene rings, which contribute to its distinctive electronic characteristics and applications in advanced materials science.
The synthesis of DBTTF dates back to 1926, when Hurtley and Smiles first reported its preparation through the reaction of o-benzenedithiol with tetrachloroethylene under basic conditions. Despite this early discovery, DBTTF remained largely unexplored until the 1970s, when the advent of organic electronics reignited interest in tetrathiafulvalene (TTF) derivatives. The seminal discovery of metallic conductivity in the TTF–tetracyanoquinodimethane (TCNQ) complex in 1973 marked a turning point, prompting researchers to investigate DBTTF’s potential in charge-transfer systems.
By the 1980s, DBTTF transitioned from a synthetic curiosity to a critical component in organic conductors and superconductors. Studies on its derivatives, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), demonstrated unprecedented electronic properties, including superconductivity in polyiodide salts. This period solidified DBTTF’s role in the design of molecular metals and semiconductors.
Dibenzotetrathiafulvalene represents a significant class of organic semiconductors characterized by their completely conjugated and symmetric structure, forming stacks of planar molecules with intermolecular distances of approximately 3.948 Ångströms . The synthesis of dibenzotetrathiafulvalene and its derivatives has evolved through various methodological approaches, each offering distinct advantages for accessing specific structural motifs and functional derivatives.
Traditional cross-coupling methodologies for dibenzotetrathiafulvalene synthesis primarily rely on phosphite-mediated coupling reactions and metal-catalyzed cross-coupling strategies [3]. The fundamental approach involves the coupling of 1,3-dithiole-2-thiones with 1,3-dithiole-2-ones under phosphite conditions, typically employing triethyl phosphite or trimethyl phosphite as both solvent and coupling agent [34].
The classic phosphite-mediated heterocoupling reaction between 1,3-dithiole-2-thiones and 1,3-dithiole-2-ones provides efficient access to tetrathiafulvalene derivatives with two differently substituted 1,3-dithiol rings [19]. This methodology involves heating both monomers in triethyl phosphite or trimethyl phosphite, yielding the desired hetero dimers often in good yields [19]. The reaction mechanism proceeds through the formation of sulfur ylide intermediates from 1,3-dithiole-2-thiones, which exhibit higher reactivity with 1,3-dithiole-2-ones than with excess 1,3-dithiole-2-thiones [3].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of tetrathiafulvalene derivatives bearing various substituents [28]. Sonogashira coupling reactions have been successfully employed to introduce acetylenic functionalities into tetrathiafulvalene cores, enabling the construction of extended conjugated systems [26] [30]. The reaction typically employs palladium dichloride bis(triphenylphosphine) as catalyst with copper iodide as co-catalyst under inert atmosphere conditions [35].
Metal-catalyzed direct carbon-hydrogen arylation has been developed as an efficient method for the peripheral modification of tetrathiafulvalene cores [31]. This approach utilizes palladium catalysis to achieve direct arylation of tetrathiafulvalene units, providing straightforward access to tetrathiafulvalene derivatives with extended conjugation [31]. The methodology has proven particularly valuable for the synthesis of tetrathiafulvalene-based materials for metal-organic frameworks and covalent organic frameworks [31].
Table 1: Traditional Cross-Coupling Yields for Dibenzotetrathiafulvalene Derivatives
Starting Material | Coupling Partner | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1,3-Dithiole-2-thione | 1,3-Dithiole-2-one | Triethyl phosphite, reflux | 70-87 | [3] |
Acetylenic precursor | Aryl halide | Pd catalyst, Sonogashira | 29-81 | [35] |
Tetrathiafulvalene | Aryl bromide | Pd-catalyzed C-H arylation | Variable | [31] |
Indium-catalyzed reductive dithioacetalization represents a significant advancement in dibenzotetrathiafulvalene synthesis, offering a novel two-step approach that combines indium-catalyzed reductive dithioacetalization with subsequent oxidation [14]. This methodology employs indium triiodide in combination with 1,1,3,3-tetramethyldisiloxane as an effective reducing system for the reductive dithioacetalization of carboxylic acids with 1,2-ethanedithiol or 1,3-propanedithiol [10].
The indium-catalyzed reductive dithioacetalization of oxalic acid with electron-rich aromatic dithiols provides access to dibenzotetrathiafulvalene derivatives through a controlled synthetic sequence [14]. The reaction conditions typically involve 10 mol% indium triiodide catalyst with 1,1,3,3-tetramethyldisiloxane as the reducing agent, conducted under inert atmosphere at elevated temperatures [14]. The resultant dithioacetals are subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to afford the corresponding dibenzotetrathiafulvalene derivatives [14].
The versatility of this indium-catalyzed approach extends to the synthesis of benzo-1,3-dithiafulvene derivatives through the transformation of electron-rich aromatic dithiols with 9-fluorenecarboxylic acid derivatives or dicarboxylic acids [14]. This methodology demonstrates the broad applicability of indium catalysis in sulfur-containing heterocycle synthesis, particularly for compounds bearing multiple sulfur atoms [14].
The reaction mechanism involves the initial formation of an acylsilane intermediate through indium-catalyzed reduction of the carboxylic acid substrate [10]. Subsequent nucleophilic attack by the dithiol component leads to dithioacetal formation, followed by oxidative desulfurization to generate the final tetrathiafulvalene structure [10]. The intact indium catalyst can continuously catalyze both the reductive dithioacetalization and subsequent oxidative desulfurization steps [10].
Table 2: Indium-Catalyzed Dithioacetalization Results
Substrate | Dithiol Component | Catalyst Loading | Temperature | Yield (%) | Reference |
---|---|---|---|---|---|
Oxalic acid | 1,2-Benzenedithiol | 10 mol% InI₃ | Reflux | 99 | [14] |
9-Fluorenecarboxylic acid | Aromatic dithiol | 10 mol% InI₃ | Reflux | Variable | [14] |
Dicarboxylic acids | 1,3-Propanedithiol | 10 mol% InI₃ | Reflux | Moderate | [14] |
The functionalization of dibenzotetrathiafulvalene derivatives at terminal thio-ketonic positions represents a crucial synthetic strategy for modifying the electronic and physical properties of these materials [17]. Thio-ketonic groups substituted at the terminals of dibenzotetrathiafulvalene provide opportunities for further derivatization while influencing the electrochemical behavior of the resulting compounds [17].
Cyclic voltammetry studies have demonstrated that thio-ketonic groups substituted at the terminals of dibenzotetrathiafulvalene result in larger first oxidation potentials and reduced Coulombic interactions compared to unsubstituted analogues [17]. These modifications indicate that terminal thio-ketonic functionalization provides a means of tuning the redox properties of dibenzotetrathiafulvalene systems [17].
The synthesis of tetrathiafulvalene derivatives bearing ketonic functionalities has been achieved through various approaches, including direct ketone incorporation during the coupling process or post-synthetic modification of existing tetrathiafulvalene cores [15]. Phosphite-mediated coupling reactions between ketone-containing dithiole precursors and complementary dithiole components provide access to ketone-functionalized tetrathiafulvalene derivatives [19].
Terminal thio-ketonic groups can undergo further chemical transformations, including condensation reactions with amines to form imine derivatives, reduction to alcohols, or oxidation to carboxylic acid derivatives [15]. These transformations expand the synthetic utility of thio-ketonic tetrathiafulvalene derivatives and enable the construction of more complex molecular architectures [15].
Table 3: Electrochemical Properties of Thio-Ketonic Dibenzotetrathiafulvalene Derivatives
Compound | First Oxidation (V) | Second Oxidation (V) | Coulombic Interaction | Reference |
---|---|---|---|---|
Unsubstituted DBTTF | 0.62 | 0.97 | Standard | [25] |
Thio-ketonic DBTTF | Higher | Variable | Reduced | [17] |
Methoxy-substituted | Lower | Variable | Modified | [18] |
The synthesis of dibenzotetrathiafulvalene bisimides represents an important class of organic semiconductors that combine the electron-donating properties of tetrathiafulvalene with the electron-accepting characteristics of imide functionalities [22]. These compounds are designed through a general synthetic strategy that introduces phthalimide groups to the tetrathiafulvalene core, resulting in materials with enhanced electron affinity and improved processing characteristics [22].
Dibenzotetrathiafulvalene bisimides are typically synthesized through multi-step procedures involving the preparation of phthalimide-substituted precursors followed by phosphite-mediated coupling reactions [23]. The synthesis involves the reaction of maleimides with 3,4-bis(bromomethyl)dithiolthione to form phthalimide-fused precursors, which are subsequently coupled with 3,4-methoxycarbonyldithiolthione under reflux conditions in freshly distilled trimethylphosphite [23].
The incorporation of bisimide functionalities significantly influences the electronic properties of dibenzotetrathiafulvalene derivatives, leading to stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [23]. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the tetrathiafulvalene core, while the lowest unoccupied molecular orbital is distributed across the electron-withdrawing imide groups [23].
Coordination complexes of dibenzotetrathiafulvalene have been synthesized to study electronic coupling between the redox-active tetrathiafulvalene ligand and metal centers [24]. A notable example is the tetrathiafulvalene-salphen uranyl complex, which demonstrates the potential for electronic communication between actinide metals and redox-active ligand frameworks [24]. The complex was characterized using density functional theory calculations, single crystal X-ray analysis, cyclic voltammetry, nuclear magnetic resonance, and infrared spectroscopy [24].
Table 4: Synthesis Yields for Dibenzotetrathiafulvalene Bisimides and Complexes
Target Compound | Synthetic Approach | Key Intermediate | Yield (%) | Reference |
---|---|---|---|---|
DBTTF bisimide | Phthalimide coupling | Maleimide precursor | Moderate | [23] |
DBTTF-salphen uranyl | Metal coordination | Salphen ligand | Variable | [24] |
DBTTF-(ViRu)₂ | Sonogashira/coordination | Dialkyne intermediate | 70 | [6] |
Carbomethoxy-DBTTF | Ester incorporation | Phosphonium salt | Variable | [23] |
The electrochemical characterization of dibenzotetrathiafulvalene coordination complexes reveals multiple consecutive oxidation processes [6]. The dibenzotetrathiafulvalene-bridged bis(alkenylruthenium) complex undergoes four consecutive one-electron oxidations, with the first oxidation involving the redox-noninnocent dibenzotetrathiafulvalene bridge [6]. Spectroscopic studies indicate that higher oxidation states generate electronically coupled mixed-valent species with significant electronic communication between the metal centers and the bridging ligand [6].
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